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The table below summarizes the activity of CNX-2006 against various EGFR mutations based on in vitro

models.

EGFR Mutation
Type

Cell Line
Model(s)

Experimental
Measure

Result /
Potency

Comparative Notes

Exon 19 del +
T790M [1]

PC9GR4 IC50 (EGFR

phosphorylation)

~61 nM [1] Effectively inhibits

phosphorylation.

L858R + T790M
[1]

NCI-H1975 IC50 (EGFR

phosphorylation)

~46 nM [1] Effective at low

nanomolar
concentrations.

Exon 19 del
(sensitive) [1]

HCC827,
PC9

IC50 (EGFR
phosphorylation)

55 - 104 nM [1] Active against activating
mutations without

T790M.

Wild-Type (WT)
EGFR [1]

293H

(transfected)

IC50 (EGFR

phosphorylation)

>10-fold higher

than for
mutants [1]

High selectivity for

mutant over WT EGFR.
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EGFR Mutation
Type

Cell Line
Model(s)

Experimental
Measure

Result /
Potency

Comparative Notes

Uncommon
Mutations
(G719S, L861Q)
[1]

293H

(transfected)

Sensitivity As active as

erlotinib [1]

Shows broad activity

against rare sensitizing
mutations.

Exon 20 Insertion
[1]

293H

(transfected)

Sensitivity No detectable

effect [1]

Inherently resistant,

similar to other EGFR-
TKIs.

The high selectivity of CNX-2006 for mutant EGFR was confirmed in a broad kinase profiling assay, where

it demonstrated 95.96% inhibition of the L858R/T790M mutant EGFR at 1 µM, with minimal off-target

effects [1].

Key Experimental Protocols

The data on CNX-2006 was generated through standard preclinical methodologies.

Cell Viability and Proliferation (GI50 Assay): Cells were plated and treated with a range of CNX-
2006 concentrations for 72 hours. Cell viability was measured colorimetrically, and the drug

concentration that caused 50% growth inhibition (GI50) was calculated [1].
Analysis of EGFR Signaling Inhibition: Cells were treated with CNX-2006 for about 2 hours. Cell

lysates were then analyzed via Western Blot to detect levels of phosphorylated EGFR and its key
downstream proteins (like AKT and ERK), determining the IC50 for pathway inhibition [1].

Kinase Selectivity Profiling: The selectivity of CNX-2006 was tested using a radiometric assay
platform against a panel of 62 recombinant protein kinases to identify potential off-target interactions

[1].
Development of Resistant Models: CNX-2006-sensitive cells were continuously exposed to

increasing doses of the drug over several months. The resulting resistant clones were then isolated
and characterized to study mechanisms of acquired resistance [1].

CNX-2006 Mechanism and Resistance
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The following diagram illustrates the mechanism of action of CNX-2006 and a key resistance pathway

identified in preclinical models.
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A primary resistance mechanism identified for CNX-2006 is the activation of alternative survival pathways.

Research on resistant cell lines revealed that effective inhibition of mutant EGFR signaling can lead to a

dependency switch, where the NF-κB pathway becomes constitutively active, driving cell survival and

proliferation despite effective EGFR blockade [1].

Interpretation for Research

Exon 19 Deletion Context: The data confirms CNX-2006's potency against the classic exon 19
deletion, particularly in the context of the T790M resistance mutation [1]. While patients with exon 19
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deletions generally show better outcomes with EGFR-TKIs than those with L858R mutations [2] [3],

the available data for CNX-2006 does not suggest a major efficacy difference between these two
common mutation types [1].

Clinical Translation Consideration: CNX-2006 is a tool compound representing the class of mutant-
selective EGFR inhibitors. Its structural analog, rociletinib (CO-1686), was the compound advanced

into clinical trials [1]. Be aware that clinical development for rociletinib was ultimately halted [4], while
the analogous drug osimertinib is the one that successfully gained approval [4] [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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